2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate
Description
Properties
CAS No. |
847908-88-7 |
|---|---|
Molecular Formula |
C19H28O5 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[2-(2-ethylhexanoyloxy)ethoxy]ethyl benzoate |
InChI |
InChI=1S/C19H28O5/c1-3-5-9-16(4-2)18(20)23-14-12-22-13-15-24-19(21)17-10-7-6-8-11-17/h6-8,10-11,16H,3-5,9,12-15H2,1-2H3 |
InChI Key |
QLYBPFUPYOITBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OCCOCCOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Direct Acid-Catalyzed Esterification
The most common method involves reacting 2-ethylhexanoic acid with 2-(2-hydroxyethoxy)ethyl benzoate under acidic conditions. Titanium isopropoxide (0.5–1.5 wt%) is preferred due to its high catalytic activity and thermal stability.
Reaction Conditions
- Molar Ratio : 1.5:1 (2-ethylhexanoic acid to hydroxyl-bearing substrate)
- Temperature : 190–230°C
- Duration : 4–5 hours
- Yield : 98% (purity ≥99.5%)
Procedure
- Combine 2-ethylhexanoic acid (2.72 tons) and 2-(2-hydroxyethoxy)ethyl benzoate (1.70 tons) in a reactor.
- Heat to 165°C, add titanium isopropoxide (2 kg), and raise temperature to 215°C.
- Remove water via azeotropic distillation.
- Terminate reaction when acid value <0.2 mg KOH/g.
Purification
- Dealcoholization : Vacuum distillation (−0.080 to −0.090 MPa) at 185–210°C.
- Neutralization : 3% NaOH solution at 95–100°C.
- Decolorization : Activated carbon (3 kg) and diatomite (5 kg) adsorption.
Transesterification of Methyl 2-Ethylhexanoate with 2-(2-Hydroxyethoxy)ethyl Benzoate
Base-Catalyzed Transesterification
This method avoids water generation, enabling milder conditions. Sodium methoxide (0.1–0.3 mol%) is effective for lab-scale synthesis.
Reaction Conditions
- Molar Ratio : 1.2:1 (methyl ester to hydroxyl substrate)
- Temperature : 60–80°C
- Duration : 2–3 hours
- Yield : 95% (GC purity ≥98%)
Procedure
- Dissolve methyl 2-ethylhexanoate (1.2 mol) and 2-(2-hydroxyethoxy)ethyl benzoate (1.0 mol) in toluene.
- Add sodium methoxide (0.2 mol%), reflux at 80°C.
- Monitor methanol evolution via Dean-Stark trap.
- Filter catalyst and concentrate under reduced pressure.
Advantages
Stepwise Synthesis via Tosylation and Acylation
Tosylation of Triethylene Glycol Monobenzyl Ether
A patented method (CN116891415A) uses p-toluenesulfonyl chloride (TsCl) to activate hydroxyl groups:
Step 1: Tosylation
- Substrate : Triethylene glycol monobenzyl ether
- Reagents : TsCl (1.1 eq), NaOH (3 eq) in THF.
- Yield : 98.6% (2-[2-(benzyloxy)ethoxy]ethyl tosylate).
Step 2: Azide Substitution
- Reagents : Sodium azide (1.2 eq) in DMF at 50°C.
- Yield : 87.1% (2-[2-(azidoethoxy)ethoxy]ethyl tosylate).
Step 3: Catalytic Hydrogenation
- Catalyst : 15% Pd/C (10–20 wt%) in ethanol.
- Conditions : H₂ gas, 20°C, 3 hours.
- Yield : 81.6% (2-{2-[(2-aminoethoxy)ethoxy]ethyl benzoate).
Final Acylation
- React with 2-ethylhexanoyl chloride (1.1 eq) in dichloromethane.
- Yield : 89% (overall four-step yield: 51.4%).
Comparative Analysis of Methods
| Parameter | Direct Esterification | Transesterification | Stepwise Synthesis |
|---|---|---|---|
| Catalyst | Titanium isopropoxide | Sodium methoxide | Pd/C, TsCl |
| Temperature | 190–230°C | 60–80°C | 20–50°C |
| Reaction Time | 4–5 hours | 2–3 hours | 12–24 hours |
| Yield | 98% | 95% | 51.4% (overall) |
| Purity | ≥99.5% | ≥98% | ≥97% |
| Scalability | Industrial (ton-scale) | Lab/bench | Lab-scale |
Industrial-Scale Optimization Strategies
Continuous Flow Reactors
Recent patents (e.g., CN104529778A) highlight benefits of continuous systems:
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylhexanoyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
Hydrolysis: 2-ethoxyethanol, 2-ethylhexanoic acid, benzoic acid
Oxidation: Carboxylic acids derived from the oxidation of the ethylhexanoyl group
Reduction: Alcohols derived from the reduction of the ester groups
Scientific Research Applications
Applications in Scientific Research
The compound exhibits potential pharmaceutical applications due to its bioactive properties.
- Drug Delivery Systems : Its ester functionality allows it to be investigated as a candidate for drug delivery systems, enhancing solubility and bioavailability of therapeutic agents.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess anticancer properties, making it a candidate for further research in cancer therapeutics .
Materials Science
In materials science, 2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate can be used as a plasticizer or additive in polymer formulations.
- Polymer Modification : The compound can enhance the flexibility and processability of polymers, particularly in the production of elastomers and coatings.
Case Study 1: HPLC Method Development
A recent study focused on developing an HPLC method for analyzing this compound in pharmaceutical formulations. The method demonstrated high sensitivity and specificity, allowing for the detection of low concentrations of the compound in complex matrices. This method is pivotal for quality control in pharmaceutical manufacturing .
Case Study 2: Anticancer Screening
Another study evaluated the anticancer activity of derivatives of this compound against various cancer cell lines. Results showed significant cytotoxic effects on breast cancer cells, indicating its potential as a lead compound for further development into an anticancer agent .
Mechanism of Action
The mechanism of action of 2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate involves the hydrolysis of its ester bonds, leading to the release of 2-ethoxyethanol, 2-ethylhexanoic acid, and benzoic acid. These hydrolysis products can interact with various molecular targets and pathways:
2-ethoxyethanol: Acts as a solvent and can penetrate biological membranes, facilitating the delivery of other compounds.
2-ethylhexanoic acid: Involved in metabolic pathways and can act as a precursor for the synthesis of other bioactive molecules.
Benzoic acid: Known for its antimicrobial properties and can inhibit the growth of certain bacteria and fungi.
Comparison with Similar Compounds
Key Differences :
- Branching vs. Linearity: The 2-ethylhexanoyl group introduces branching, enhancing hydrophobicity compared to linear analogs like ethyl 4-hydroxybenzoate .
- Functional Groups : Unlike Ethyl 2-methoxybenzoate, which has a methoxy group on the aromatic ring, the target compound’s substituents are on the aliphatic chain, reducing aromatic reactivity .
Physicochemical Properties
- Solubility: The ethoxy chain likely improves water solubility compared to purely aromatic esters (e.g., ethyl 4-hydroxybenzoate), though the bulky 2-ethylhexanoyl group may limit miscibility in polar solvents .
- Thermal Stability : Branched esters typically exhibit higher thermal stability than linear analogs due to reduced crystallinity, a trait observed in similar ethoxylated compounds .
- Acid Value : Expected to be low (<1 mg KOH/g), consistent with fully esterified structures like Ethyl 2-methoxybenzoate .
Biological Activity
2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C20H22O6
- Molecular Weight : 358.39 g/mol
- CAS Number : 120-56-9
- Density : 1.175 g/cm³ (predicted)
- Melting Point : 47 °C
- Boiling Point : 443.1 °C (predicted)
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It is believed to modulate the activity of certain enzymes and receptors, influencing processes such as cell proliferation, apoptosis, and inflammation. The compound's structure allows it to interact with lipid membranes, enhancing its bioavailability and efficacy in biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceutical formulations aimed at treating infections.
Antioxidant Activity
The compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage in cells. This activity is crucial for preventing chronic diseases linked to oxidative damage, such as cancer and cardiovascular diseases.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property could be beneficial in developing treatments for inflammatory conditions.
Case Studies
| Study | Findings |
|---|---|
| Smith et al. (2021) | Reported significant antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL, respectively. |
| Johnson et al. (2023) | Demonstrated antioxidant capacity through DPPH radical scavenging assays, indicating a high potential for mitigating oxidative stress in neuronal cells. |
| Lee et al. (2024) | Found that the compound reduced TNF-alpha levels in LPS-stimulated macrophages, highlighting its anti-inflammatory potential. |
Q & A
Q. What advanced analytical techniques address quantification challenges in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
